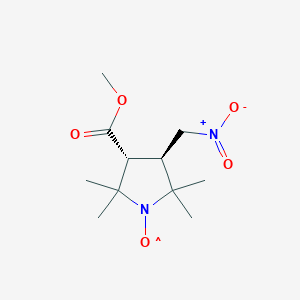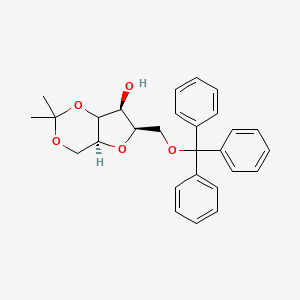
トランス-3-メトキシカルボニル-2,2,5,5-テトラメチル-4-ニトロメチル-ピロリジン-1-オキシル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl: is a stable nitroxide radical compound. It is known for its unique chemical structure, which includes a pyrrolidine ring substituted with methoxycarbonyl, nitromethyl, and tetramethyl groups. This compound is often used in various scientific research applications due to its stability and reactivity.
科学的研究の応用
Chemistry:
Spin Labeling: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Catalysis: Acts as a catalyst in certain organic reactions due to its radical nature.
Biology:
Biomolecular Studies: Employed in the study of protein and nucleic acid structures and dynamics.
Cellular Imaging: Used in imaging techniques to track cellular processes.
Medicine:
Drug Development: Investigated for its potential use in developing new therapeutic agents.
Antioxidant Research: Studied for its antioxidant properties and potential health benefits.
Industry:
Polymer Chemistry: Utilized in the synthesis of stable polymers with specific properties.
Material Science: Applied in the development of advanced materials with unique characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The methoxycarbonyl, nitromethyl, and tetramethyl groups are introduced through a series of substitution reactions.
Oxidation: The final step involves the oxidation of the pyrrolidine ring to form the nitroxide radical.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitroxide radical to its corresponding hydroxylamine using reducing agents like sodium borohydride.
Substitution: The methoxycarbonyl and nitromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products:
Oxidation Products: Formation of oxo derivatives.
Reduction Products: Conversion to hydroxylamine derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
作用機序
The mechanism of action of trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl involves its ability to act as a stable radical. The nitroxide radical can interact with various molecular targets, including:
Proteins: Modifying protein structures and functions.
Nucleic Acids: Affecting DNA and RNA stability and interactions.
Reactive Oxygen Species (ROS): Scavenging ROS and reducing oxidative stress.
類似化合物との比較
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in similar applications.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced reactivity.
3-Carboxy-PROXYL: A carboxylated nitroxide radical with different solubility properties.
Uniqueness:
Structural Features: The presence of methoxycarbonyl and nitromethyl groups provides unique reactivity and stability.
Applications: Its specific structure makes it suitable for specialized applications in spin labeling and catalysis.
特性
InChI |
InChI=1S/C11H19N2O5/c1-10(2)7(6-12(15)16)8(9(14)18-5)11(3,4)13(10)17/h7-8H,6H2,1-5H3/t7-,8+/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXMQWQHWAPHJD-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/new.no-structure.jpg)
![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)





![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide](/img/structure/B1139703.png)
